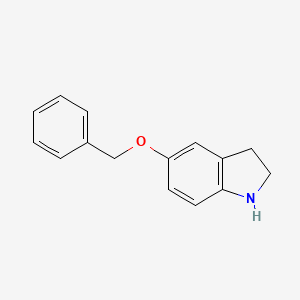

5-(Benzyloxy)indoline

説明

5-(Benzyloxy)indoline (CAS 1215-59-4) is a heterocyclic organic compound with the molecular formula C₁₅H₁₃NO and a molecular weight of 223.27 g/mol . It is a white powder with an assay purity of ≥99% and serves as a versatile precursor in organic synthesis, particularly for pharmaceuticals, agrochemicals, and materials science . Pharmacologically, it modulates serotonin receptors in the central nervous system, influencing neurotransmission and mood regulation .

特性

IUPAC Name |

5-phenylmethoxy-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-2-4-12(5-3-1)11-17-14-6-7-15-13(10-14)8-9-16-15/h1-7,10,16H,8-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHULNFPNWXCXDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588624 | |

| Record name | 5-(Benzyloxy)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92818-36-5 | |

| Record name | 5-(Benzyloxy)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

Reduction from Indole: One common method to synthesize 5-(Benzyloxy)indoline is through the reduction of 5-(Benzyloxy)indole.

Intramolecular Amination: Another method involves the intramolecular amination of ortho-substituted arylamines.

Catalytic Synthesis: Catalytic methods, such as those using iridium or copper catalysts, can also be employed to synthesize this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

化学反応の分析

Types of Reactions

Oxidation: 5-(Benzyloxy)indoline can undergo oxidation reactions to form corresponding indole derivatives.

Reduction: Reduction of this compound can yield various reduced forms, depending on the conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

Oxidation: Indole derivatives

Reduction: Reduced indoline derivatives

Substitution: Substituted indoline derivatives

科学的研究の応用

Medicinal Chemistry Applications

1. Anti-Inflammatory Properties

Recent studies have highlighted the potential of 5-(benzyloxy)indoline derivatives as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), both of which are critical enzymes involved in inflammatory processes. The compound has been shown to exhibit significant anti-inflammatory effects in vitro and in vivo.

- Case Study : A study identified several indoline derivatives, including those with a benzyloxy group, as effective inhibitors of 5-LOX. One derivative demonstrated an IC50 value of approximately 0.45 μM against isolated 5-LOX, indicating strong inhibitory activity. In animal models, these compounds reduced inflammation significantly in zymosan-induced peritonitis and asthma models, suggesting their potential as anti-inflammatory agents .

2. Monoamine Oxidase Inhibition

The benzyloxy group in this compound has been found to enhance the selectivity and potency of monoamine oxidase B (MAO-B) inhibitors. This is particularly relevant for neurodegenerative diseases where MAO-B plays a role in the metabolism of neurotransmitters.

- Case Study : A derivative known as FA-73 was reported to be a potent MAO-B 'suicide' inhibitor due to the presence of the benzyloxy group at the 5-position. This compound showed promising results in inhibiting dopamine uptake, which may have implications for treating conditions like Parkinson's disease .

Structure-Activity Relationship (SAR)

The structural characteristics of this compound significantly influence its biological activity. The presence of the benzyloxy moiety is crucial for achieving desired pharmacological effects.

| Compound | Target Enzyme | IC50 Value (μM) | Activity |

|---|---|---|---|

| FA-73 | MAO-B | 0.45 | Potent Inhibitor |

| Indoline Derivative | 5-LOX | 0.38 | Strong Inhibitor |

作用機序

The mechanism of action of 5-(Benzyloxy)indoline depends on its specific application and the biological target it interacts with. Generally, indoline derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity . The benzyloxy group can enhance the compound’s binding affinity and selectivity for its target, leading to improved biological activity .

類似化合物との比較

5-Benzyloxy-6-methoxyindole (CAS 4790-04-9)

- Structural Difference : Incorporates a methoxy (-OCH₃) group at the 6-position of the indole ring.

- Molecular Properties: Formula: C₁₆H₁₅NO₂; Molecular Weight: 253.3 g/mol . Solubility: Low in chloroform, ethyl acetate, and methanol .

- Applications : Used in the synthesis of complex heterocycles. Its higher molecular weight and reduced solubility compared to 5-(Benzyloxy)indoline may limit bioavailability .

- Safety : Classified as WGK 3 in Germany, indicating a higher water hazard risk than this compound .

Indoline-3-Acetic Acid Derivatives (e.g., GY3)

- Structural Modification : N-aroyl substitutions (e.g., 4-methylsulfonylbenzoyl) on the indoline ring.

- Biological Activity: Hypoglycemic activity: Derivatives like 2-[5-benzyloxy-2-methyl-1-(4-methylsulfonylbenzoyl)-2,3-dihydro-indole-3-yl] acetic acid showed 9.1% glucose consumption promotion in HepG2 cells (vs. 12.15% for GY3) . Electron-withdrawing groups (e.g., nitro, cyano) reduce activity compared to halogen substituents .

5-[2-[4-[(Substituted Phenoxy)alkyl]piperazin-1-yl]propyl]indoline Compounds

- Structural Feature: Incorporation of a piperazine group linked to substituted phenoxyalkyl chains.

- Pharmacology: Acts as α₁-adrenoceptor (α₁-AR) antagonists, with pA₂ values >7.50, indicating potent antagonism. For example, silodosin-derived analogs target prostate disorders .

- Key Difference : The piperazine moiety enhances receptor specificity compared to the parent this compound .

5-(Benzyloxy)-1H-indole-1-yl Acetic Acid (Compound 20)

BMS-466442 (CAS 1598424-76-0)

- Structure : Methyl ester with benzyloxy and methoxy groups on the indole ring and an imidazole substituent.

- Properties :

Data Tables

Table 1: Molecular and Pharmacological Comparison

生物活性

5-(Benzyloxy)indoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

This compound operates through multiple biological pathways, primarily by interacting with various receptors and enzymes. The compound's indole structure allows it to bind with high affinity to several targets, influencing cellular processes:

- Receptor Binding : It has been shown to activate nuclear receptors and modulate intestinal hormones, affecting gut microbiota interactions and signaling pathways.

- Enzyme Interaction : The compound acts as a selective inhibitor of monoamine oxidase B (MAO-B), a key enzyme in the metabolism of neurotransmitters. The presence of the benzyloxy group at position 5 enhances its potency as an MAO-B inhibitor, making it a candidate for neurodegenerative disorder treatments .

Anticancer Activity

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines, including cervical carcinoma (HeLa) and leukemia (HL-60) cells. The compound's mechanism involves the modulation of cell signaling pathways and gene expression, leading to inhibited cell growth and induced apoptosis.

Anti-inflammatory Effects

Recent studies have identified this compound derivatives as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), both critical in inflammatory processes. For instance, one derivative showed IC50 values of 0.41 μM for 5-LOX and 0.43 μM for sEH, demonstrating its potential as an anti-inflammatory agent in vivo .

Table: Biological Activities of this compound Derivatives

| Activity | Target | IC50 (μM) | Reference |

|---|---|---|---|

| MAO-B Inhibition | Monoamine Oxidase B | Not specified | |

| Antiproliferative | HeLa Cells | Not specified | |

| Anti-inflammatory | 5-LOX | 0.41 | |

| Anti-inflammatory | sEH | 0.43 |

Case Studies

- Neuroprotective Potential : A study evaluating the neuroprotective effects of this compound derivatives found that they significantly inhibit MAO-B activity, suggesting potential therapeutic applications in treating neurodegenerative diseases like Parkinson's .

- Anti-inflammatory Efficacy : In an experimental model of asthma, a derivative of this compound demonstrated substantial anti-inflammatory effects, reducing inflammatory markers significantly compared to controls. This highlights its potential for developing new anti-inflammatory therapies .

- Corrosion Inhibition : Interestingly, beyond biological activities, this compound has been studied for its corrosion inhibition properties in hydrochloric acid solutions, showcasing its versatility in both biological and industrial applications .

Q & A

Q. What are the established synthetic routes for 5-(Benzyloxy)indoline, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

- Synthetic Routes : The compound is typically synthesized via benzylation of indoline derivatives using benzyl halides or via nucleophilic substitution. For example, coupling 5-hydroxyindoline with benzyl bromide in the presence of a base (e.g., K₂CO₃) under anhydrous conditions .

- Optimization : Key parameters include temperature control (60–80°C), solvent selection (DMF or THF for solubility), and catalyst use (e.g., phase-transfer catalysts to enhance reaction rates). Monitoring reaction progress via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic peaks should researchers expect?

Methodological Answer:

- 1H/13C NMR : Aromatic protons in the benzyloxy group appear as multiplets at δ 7.25–7.45 ppm, while the indoline NH proton is observed at δ 8.2–8.5 ppm (DMSO-d6). The benzyloxy methylene (CH₂) resonates at δ 4.8–5.2 ppm .

- Mass Spectrometry : The molecular ion peak [M+H]+ at m/z 224.3 confirms molecular weight. Fragmentation patterns (e.g., loss of benzyl group at m/z 133) validate the structure .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is required if dust or vapors are generated .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and heat sources. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

Methodological Answer:

- Data Reconciliation : Compare purity levels (HPLC ≥98% vs. lower grades) and assay conditions (e.g., cell line specificity in cytotoxicity studies). Contradictions may arise from impurities like 5-hydroxyindoline, which can skew bioactivity results .

- Standardized Assays : Reproduce studies using identical protocols (e.g., MTT assay parameters, incubation times) and validate findings with orthogonal methods (e.g., flow cytometry for apoptosis) .

Q. What computational strategies can predict the solvent-dependent reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate solvation energies in polar (DMSO) vs. nonpolar (toluene) solvents to model transition states. For example, polar aprotic solvents stabilize intermediates, reducing activation barriers .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict regioselectivity in benzyloxy group reactions. Solvent polarity indices correlate with reaction rates .

Q. How can researchers design experiments to elucidate the role of the benzyloxy group in modulating indoline’s electronic properties?

Methodological Answer:

- Electrochemical Studies : Use cyclic voltammetry to measure oxidation potentials. The electron-donating benzyloxy group raises HOMO energy, increasing susceptibility to electrophilic attack .

- Isotopic Labeling : Incorporate deuterium at the benzyloxy CH₂ to track bond cleavage via mass spectrometry in mechanistic studies .

Q. What strategies are effective in identifying and quantifying byproducts during this compound synthesis?

Methodological Answer:

- Chromatographic Analysis : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate byproducts like 5-hydroxyindoline (retention time ~4.2 min) .

- LC-MS/MS : Quantify trace impurities (e.g., benzyl alcohol) via multiple reaction monitoring (MRM) transitions .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 223.27 g/mol | |

| Solubility (25°C) | 25 mg/mL in DMSO | |

| NMR (1H, DMSO-d6) | δ 4.8–5.2 (CH₂), 7.25–7.45 (aromatic) | |

| Stability | Decomposes >200°C; sensitive to light |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。